methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

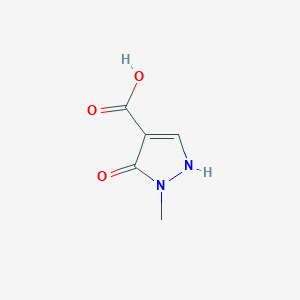

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. The InChI code for a similar compound, methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, is1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis of Highly Substituted Tetrahydroquinolines

Tetrahydroquinolines are a key structural motif in pharmaceutical agents and have a wide range of applications . The compound can be used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

Pesticides

Tetrahydroquinoline derivatives, which include the compound , are used in the formulation of pesticides . Their unique chemical structure contributes to their effectiveness in pest control.

Antioxidants

The tetrahydroquinoline family, including this compound, is used in the development of antioxidants . These substances help protect cells from damage caused by potentially harmful molecules known as free radicals.

Photosensitizers

Tetrahydroquinoline derivatives are used as photosensitizers . These are chemicals that absorb light and transfer the energy to other molecules, making them useful in a variety of scientific and industrial applications.

Dyes

The tetrahydroquinoline family is used in the production of dyes . Their chemical structure allows them to absorb and emit light, making them useful in creating vibrant and long-lasting colors.

Pharmaceutical Applications

Tetrahydroquinoline derivatives are used in the development of various pharmaceutical agents . They have been targeted by many research groups because of their abundance in natural products and notable biological activity .

Kinetic Resolution

The compound can be used in kinetic resolution, a process based on the difference in conversion rates of racemate enantiomers in reactions with asymmetric reagents or catalysts . This method has been used successfully to prepare optically pure biologically active compounds and synthetic intermediates .

Neuroprotective Properties

1MeTIQ, a methyl derivative of tetrahydroisoquinolines, possesses neuroprotective properties . Although not directly related to the compound , this shows the potential of tetrahydroquinoline derivatives in neuroprotection research.

Wirkmechanismus

Target of Action

Methyl 2-Methyl-1,2,3,4-Tetrahydroquinoline-4-Carboxylate is a derivative of tetrahydroquinoline It is known that tetrahydroquinoline derivatives are of interest in medicinal chemistry , suggesting they may interact with various biological targets.

Mode of Action

It is known that tetrahydroquinoline derivatives can have diverse biological activities, depending on their specific structures and the presence of various functional groups .

Biochemical Pathways

Tetrahydroquinoline derivatives are known to be involved in a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given that tetrahydroquinoline derivatives are of interest in medicinal chemistry , it can be inferred that they may have significant effects at the molecular and cellular levels.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers' involves the condensation of 2-methylcyclohexanone with aniline followed by cyclization and esterification.", "Starting Materials": [ "2-methylcyclohexanone", "aniline", "methyl chloroformate", "triethylamine", "sodium bicarbonate", "methanol", "dichloromethane" ], "Reaction": [ "Step 1: 2-methylcyclohexanone is condensed with aniline in the presence of catalytic amount of acid to form N-(2-methylcyclohexylidene)aniline.", "Step 2: N-(2-methylcyclohexylidene)aniline is cyclized using sodium bicarbonate in methanol to form methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.", "Step 3: Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is esterified using methyl chloroformate and triethylamine in dichloromethane to form a mixture of diastereomers of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate." ] } | |

CAS-Nummer |

1290610-04-6 |

Produktname |

methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers |

Molekularformel |

C12H15NO2 |

Molekulargewicht |

205.3 |

Reinheit |

90 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.